PKD-IN-1 (dihydrochloride)
Overview
Description
PKD-IN-1 (dihydrochloride) is a chemical compound known for its role as an inhibitor of protein kinase D (PKD). Protein kinase D is a family of serine/threonine kinases involved in various cellular processes, including cell proliferation, survival, and migration. PKD-IN-1 (dihydrochloride) is particularly valuable in scientific research for studying PKD-mediated diseases .
Mechanism of Action
Target of Action
PKD-IN-1 (dihydrochloride), also known as 2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride, is a compound that primarily targets Protein Kinase D (PKD) . PKD is a family of proteins that play crucial roles in various cellular processes, including cell proliferation, survival, and migration . Among the three isoforms of PKD, PKD2 is found to be highly expressed in bladder cancer cell lines and urothelial carcinoma tissues .
Mode of Action
PKD-IN-1 acts as an inhibitor of PKD, specifically PKD2 . It binds to the PKD2, thereby inhibiting its activity. This inhibition disrupts the normal functioning of the PKD2, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of PKD2 by PKD-IN-1 affects several biochemical pathways. PKD2 is involved in various signaling cascades, including those associated with cell proliferation, survival, and migration
Pharmacokinetics
It is known that pkd-in-1 is a small molecule, which suggests it may have good bioavailability and can be orally administered .
Result of Action
The inhibition of PKD2 by PKD-IN-1 leads to a decrease in cell proliferation and migration, as observed in bladder cancer cell lines . This suggests that PKD-IN-1 could potentially suppress the growth of cancer cells. Furthermore, PKD-IN-1 treatment or PKD2 silencing has been shown to arrest bladder cancer cells at the G2/M phase of the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
PKD-IN-1 (dihydrochloride) is synthesized through a series of chemical reactions involving aminoethylamino-aryl (AEAA) compounds. The synthetic route typically involves the following steps:
Formation of the AEAA Intermediate: The synthesis begins with the preparation of the aminoethylamino-aryl intermediate through a series of condensation and substitution reactions.
Cyclization and Functionalization: The intermediate undergoes cyclization and functionalization to form the core structure of PKD-IN-1.
Purification and Conversion to Dihydrochloride Salt: The final product is purified and converted to its dihydrochloride salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of PKD-IN-1 (dihydrochloride) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing advanced purification techniques to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
PKD-IN-1 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions involving nucleophiles or electrophiles can lead to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of PKD-IN-1, which can be used for further research and development .
Scientific Research Applications
PKD-IN-1 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of protein kinase D and its effects on cellular processes.
Biology: Employed in cell-based assays to investigate the role of protein kinase D in cell proliferation, survival, and migration.
Medicine: Explored as a potential therapeutic agent for diseases mediated by protein kinase D, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting protein kinase D.
Comparison with Similar Compounds
Similar Compounds
CRT0066101: Another inhibitor of protein kinase D with similar applications in cancer research.
CID755673: A selective inhibitor of protein kinase D used in various biological studies.
BPKDi: A compound with inhibitory effects on protein kinase D, used in research on cellular signaling pathways
Uniqueness of PKD-IN-1 (dihydrochloride)
PKD-IN-1 (dihydrochloride) is unique due to its high specificity and potency as a protein kinase D inhibitor. Its dihydrochloride salt form enhances its solubility and stability, making it a valuable tool in both laboratory and industrial settings. Additionally, its well-characterized mechanism of action and wide range of applications in scientific research further distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O.2ClH/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24;;/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23);2*1H/t12-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWGDWBLOLWOED-CURYUGHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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